Colchicide

Übersicht

Beschreibung

Colchicine is a naturally occurring alkaloid derived from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). It has been used for centuries in traditional medicine, primarily for the treatment of gout. Colchicine is known for its anti-inflammatory properties and its ability to inhibit mitosis, making it a valuable compound in both medical and scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Colchicine can be synthesized through various methods, including ultrasonic-assisted dual-water phase extraction. This method involves grinding the raw material containing colchicine, followed by dual-water phase extraction under ultrasonic waves to obtain a supernatant solution rich in colchicine. The solution is then concentrated, dissolved in chloroform, filtered, and separated through a macroporous absorption resin column. The final steps include elution, concentration, crystallization, and drying to obtain pure colchicine .

Industrial Production Methods

Industrial production of colchicine typically involves the extraction from plant sources, particularly from Colchicum autumnale and Gloriosa superba. The process includes drying and pulverizing the raw materials, followed by extraction using solvents such as ethanol or chloroform. The extract is then purified through various chromatographic techniques to isolate colchicine .

Analyse Chemischer Reaktionen

Types of Reactions

Colchicine undergoes several types of chemical reactions, including:

Oxidation: Colchicine can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups on the colchicine molecule.

Substitution: Substitution reactions can introduce new functional groups, altering the biological activity of colchicine

Common Reagents and Conditions

Common reagents used in the chemical reactions of colchicine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the chemical reactions of colchicine include various derivatives with modified biological activities. These derivatives are often used in scientific research to explore new therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Historical Context and Mechanism of Action

Colchicine has been utilized for centuries to treat conditions such as gout and Familial Mediterranean Fever. Its therapeutic effects are primarily due to its ability to irreversibly bind tubulin, inhibiting microtubule polymerization. This action prevents leukocyte migration and modulates inflammatory pathways, including the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases .

Rheumatology

Colchicine is most renowned for its role in managing gout flares. Studies show that it significantly reduces inflammation associated with monosodium urate crystals. In a clinical trial, 73% of joints treated with colchicine experienced a 50% or greater improvement within 48 hours . Additionally, it has been effective in treating other conditions such as pseudogout and Behcet’s disease .

| Condition | Dosage | Outcome |

|---|---|---|

| Gout | 0.5 mg daily | Rapid reduction of inflammation |

| Familial Mediterranean Fever | 1-2 mg daily | Decreased frequency of attacks |

| Pseudogout | Varies | Alleviation of pain and swelling |

Cardiovascular Disease

Recent studies have highlighted colchicine's potential in cardiovascular medicine. The Colchicine Cardiovascular Outcomes Trial (COLCOT) demonstrated that colchicine significantly reduced the risk of major adverse cardiac events in patients post-myocardial infarction by 23% . Another trial, LoDoCo-2, showed a 31% reduction in cardiovascular events among patients with stable coronary artery disease .

| Trial Name | Participants | Primary Endpoint | Result |

|---|---|---|---|

| COLCOT | 4,745 | Cardiovascular death, myocardial infarction | 23% risk reduction |

| LoDoCo-2 | 5,522 | Composite cardiovascular events | 31% risk reduction |

Infectious Diseases

Colchicine's role has expanded into treating infectious diseases, particularly COVID-19. The COLCORONA trial indicated that colchicine could reduce hospitalization rates in non-hospitalized patients with confirmed COVID-19 . The drug targets the inflammatory response associated with cytokine storms common in severe cases.

Oncology Applications

Colchicine's cytotoxic properties have led to its exploration in oncology. It is used off-label for conditions like myeloid leukemia and Hodgkin’s lymphoma due to its ability to disrupt mitotic spindle formation during cell division . However, its low therapeutic index limits widespread use.

Applications in Plant Biology

Colchicine is also significant in agricultural science for inducing polyploidy in plants. By inhibiting microtubule formation during cell division, colchicine can double the chromosome number in plants, which may enhance desirable traits such as size and yield.

Polyploidy Induction Study

| Plant Species | Treatment Concentration (ppm) | Germination Rate (%) |

|---|---|---|

| Dionaea | 500 | Reduced by ~50% |

| Byblis | 5100 | Stunted development |

Wirkmechanismus

Colchicine exerts its effects primarily through the inhibition of microtubule polymerization. By binding to tubulin, colchicine disrupts the formation of microtubules, which are essential for cell division and intracellular transport. This disruption leads to the inhibition of mitosis and the suppression of inflammatory pathways. Colchicine also interferes with the assembly of the inflammasome complex in neutrophils and monocytes, reducing the production of inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Colchicine is often compared to other microtubule inhibitors, such as:

- Vinblastine

- Vincristine

- Vindesine

- Vinorelbine

- Vincamine

These compounds share similar mechanisms of action by targeting tubulin and disrupting microtubule dynamics. colchicine is unique in its specific binding site on tubulin and its historical use in treating gout and other inflammatory conditions .

Eigenschaften

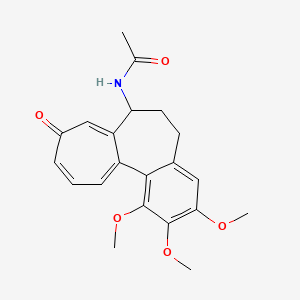

IUPAC Name |

N-(1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-12(23)22-17-9-8-13-10-18(25-2)20(26-3)21(27-4)19(13)15-7-5-6-14(24)11-16(15)17/h5-7,10-11,17H,8-9H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPCQFIROMOQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=CC(=O)C=C13)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966122 | |

| Record name | N-(1,2,3-Trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-15-0, 86436-50-2 | |

| Record name | Colchicide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colchicide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086436502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLCHICIDE.HCL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,2,3-Trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.